REACTION_CXSMILES
|
[C:1]1(=[O:23])[N:5]([CH:6]=[CH:7][C:8]2[C:9](=[O:17])[NH:10][C:11]([CH3:16])=[C:12]([CH2:14][CH3:15])[CH:13]=2)[C:4](=[O:18])[C:3]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:2]12>CO.O1CCCC1.[Pd]>[C:4]1(=[O:18])[N:5]([CH2:6][CH2:7][C:8]2[C:9](=[O:17])[NH:10][C:11]([CH3:16])=[C:12]([CH2:14][CH3:15])[CH:13]=2)[C:1](=[O:23])[C:2]2=[CH:22][CH:21]=[CH:20][CH:19]=[C:3]12
|
Name
|
3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1C=CC=1C(NC(=C(C1)CC)C)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
117 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
to give product
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to yield 110 mg (75%), m.p. 232°-233° C.
|
Reaction Time |
15 (± 5) h |
Name
|
|
Type
|
|
Smiles
|
C1(C=2C(C(N1CCC=1C(NC(=C(C1)CC)C)=O)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |